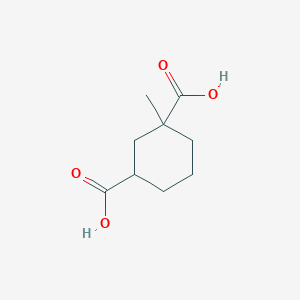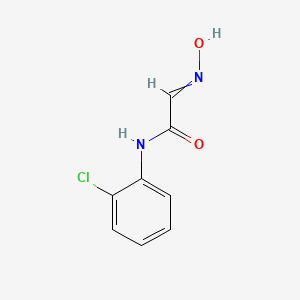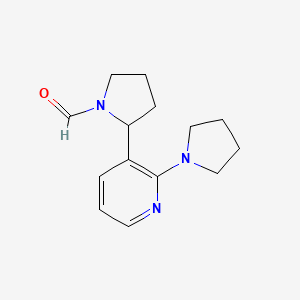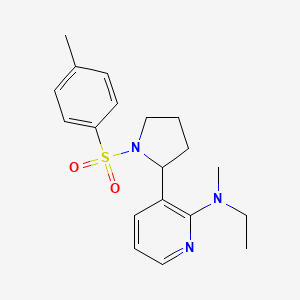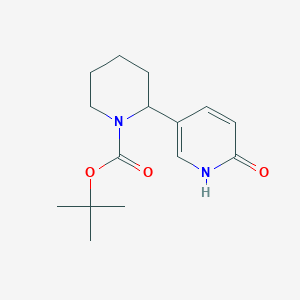
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7ClO2. It is an α-haloketone, which means it contains a halogen atom (chlorine) attached to the carbon atom adjacent to the carbonyl group. This compound is known for its planar structure and the formation of inversion-symmetric dimers through hydrogen bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone typically involves the chlorination of 1-(3-hydroxyphenyl)ethanone. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones.
Applications De Recherche Scientifique
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone: Contains an additional chlorine atom on the phenyl ring.
3,5-Dichloro-2-hydroxyacetophenone: Contains two chlorine atoms on the phenyl ring.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups on the phenyl ring allows for diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7ClO3/c9-8(12)7(11)5-2-1-3-6(10)4-5/h1-4,8,10,12H |
Clé InChI |
PBDHSOARNIRLNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(=O)C(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




